

Technical Guide: Synthesis of 3-Methoxy-2,6-dimethylaniline[1]

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Compound of Interest

Compound Name: 3-Methoxy-2,6-dimethylaniline

Cat. No.: B7761384

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CAS Number: 95645-00-4 Synonyms: 3-Methoxy-2,6-xylidine; 1-Amino-2,6-dimethyl-3-methoxybenzene Molecular Formula:

Molecular Weight: 151.21 g/mol [1]

Executive Summary

3-Methoxy-2,6-dimethylaniline is a trisubstituted aniline derivative characterized by significant steric hindrance around the amino group (due to the 2,6-dimethyl pattern) and electron-donating properties from the 3-methoxy substituent.[1] It serves as a high-value building block for local anesthetics (analogs of lidocaine/ranolazine) and chloroacetanilide herbicides.[1]

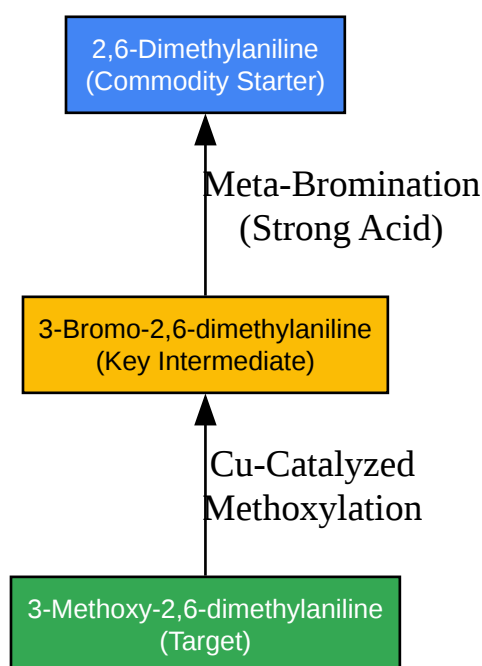
The synthesis of this molecule presents a regiochemical challenge: introducing a substituent at the meta position (C3) of a 2,6-dialkylaniline.[1] Standard electrophilic aromatic substitution (EAS) on the free amine typically favors the para (C4) position. This guide details the Meta-Halogenation Strategy, which utilizes pH-controlled directing effects to secure the C3 position, followed by metal-catalyzed methoxylation.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on the C3–O bond (methoxylation) and the C3–X bond (halogenation).

Logic:

- Functional Group Interconversion (FGI): The methoxy group is installed via nucleophilic displacement of a halide (Br or F).[1]
- Regiocontrol: The precursor, 3-halo-2,6-dimethylaniline, must be synthesized from 2,6-dimethylaniline. Direct halogenation of the free amine yields the 4-halo product.[1] However, halogenation of the anilinium salt (in strong acid) directs the incoming electrophile to the meta position (C3) due to the electron-withdrawing nature of the group.[1]



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Figure 1: Retrosynthetic strategy relying on pH-dependent directing effects.

Synthetic Protocol: The Meta-Bromination Route

This is the most scalable and cost-effective route, utilizing readily available 2,6-xylidine.[1]

Phase 1: Regioselective Bromination

Objective: Synthesize 3-bromo-2,6-dimethylaniline. Principle: In concentrated sulfuric acid, the amino group is fully protonated to

[1] This turns the group from an ortho/para director into a strong meta director, forcing the bromine to the C3 position.

Reagents:

- 2,6-Dimethylaniline (1.0 eq)[1]
- Bromine () (1.05 eq)[1]
- Sulfuric Acid (), concentrated (Solvent/Proton source)[1]

Step-by-Step Protocol:

- Salt Formation: Charge a reactor with concentrated (approx. 5-10 volumes). Cool to 0–5°C. Slowly add 2,6-dimethylaniline dropwise. Caution: Highly exothermic.[1] Ensure temperature remains <10°C to prevent sulfonation or oxidation.
- Bromination: Add elemental bromine () dropwise over 2 hours, maintaining the temperature at 0–10°C.
 - Note: The reaction mixture may become thick; efficient mechanical stirring is required.
- Digestion: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.[1]
- Quenching: Pour the reaction mass onto crushed ice. The anilinium salt will remain in solution or precipitate depending on volume.
- Neutralization: Slowly basify the slurry with 50% NaOH or

to pH 9–10. The free base (3-bromo-2,6-dimethylaniline) will precipitate as an oil or solid.[1]

- Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash organics with brine, dry over

, and concentrate.

- Purification: Distillation under reduced pressure or recrystallization (hexane/EtOAc) to remove traces of the 4-bromo isomer (usually minor in strong acid).[1]

Phase 2: Copper-Catalyzed Methoxylation

Objective: Convert the C3-Bromo group to a C3-Methoxy group.[1] Principle: An Ullmann-type coupling or Buchwald-Hartwig etherification. Due to steric hindrance at C2 and C4, standard

is difficult without a catalyst.

Reagents:

- 3-Bromo-2,6-dimethylaniline (1.0 eq)[1]
- Sodium Methoxide (NaOMe) (3.0 eq) - Use freshly prepared or 30% solution in MeOH.[1]
- Copper(I) Iodide (CuI) (0.1 eq)[1]
- Ligand: Ethyl acetate (additive) or phenanthroline (optional).[1]
- Solvent: DMF (N,N-Dimethylformamide) or NMP.[1]

Step-by-Step Protocol:

- Setup: In a pressure vessel or autoclave (to contain MeOH vapor), dissolve 3-bromo-2,6-dimethylaniline in DMF.
- Catalyst Addition: Add CuI and NaOMe.
- Reaction: Heat the mixture to 120–140°C for 12–24 hours.

- Mechanism:[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The copper coordinates with the aryl bromide, facilitating nucleophilic attack by the methoxide ion.
- Workup: Cool to room temperature. Dilute with water and Ethyl Acetate. Filter through Celite to remove copper salts.
- Extraction: Separate the organic layer.[\[6\]](#)[\[8\]](#) Wash the aqueous layer 2x with Ethyl Acetate.
- Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) or vacuum distillation.[\[1\]](#)

Data Summary Table

Parameter	Phase 1 (Bromination)	Phase 2 (Methoxylation)
Substrate	2,6-Dimethylaniline	3-Bromo-2,6-dimethylaniline
Reagent	/	NaOMe / CuI
Temperature	0°C 25°C	120°C - 140°C
Key Risk	Exotherm / Corrosive Fumes	Pressure / Heavy Metals
Typical Yield	75 - 85%	65 - 75%
Major Impurity	4-Bromo isomer (<5% in acid)	Unreacted bromide / Dehalogenated

Alternative Pathway: Fluoro-Displacement (High Yield)

For applications requiring ultra-high purity where copper contamination is a concern, the Fluoro-displacement route is superior, though the starting material is more expensive.[\[1\]](#)

Protocol:

- Substrate: 3-Fluoro-2,6-dimethylaniline (Commercial or via Schiemann reaction of 3-amino-2,6-xylidine).
- Reaction: Treat with NaOMe (2.0 eq) in DMSO at 100°C.
- Advantage: Fluorine is a superior leaving group for nucleophilic aromatic substitution ().^[1] The reaction proceeds faster and often without transition metal catalysts.
- Reference: BenchChem protocols indicate an 83% yield using NaOMe in DMF at 20°C for activated fluoro-anilines, though the unactivated 3-position may require heating.^[1]

Process Visualization



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Figure 2: Step-by-step synthetic workflow for the primary bromination route.

Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed:

- NMR (400 MHz,):
 - 6.8–7.0 (m, 2H, Ar-H at C4/C5).^[1]
 - 3.80 (s, 3H,).^[1]
 - 3.50 (br s, 2H,).^[1]
 - 2.20 (s, 3H,)

).[1]

- 2.15 (s, 3H,

).[1]

- Note: The asymmetry caused by the 3-methoxy group makes the two methyl groups chemically non-equivalent (or very close), unlike in the symmetric 2,6-xylidine.[1]

- Mass Spectrometry (ESI):

- m/z.[1]

Safety & Handling

- Xylidine Toxicity: 2,6-Dimethylaniline and its derivatives are suspected carcinogens (Group 2B).[1] All operations must be conducted in a fume hood with double-gloving (Nitrile).[1]
- Bromine: Highly toxic and corrosive. Use a dropping funnel and caustic scrubber for off-gassing HBr.[1]
- Sodium Methoxide: Moisture sensitive and corrosive.

References

- Regioselective Bromination of Anilines
 - Title: Bromination of 2,6-dimethylaniline in strongly acid medium.[1]
 - Source: PrepChem / Chem. Ber. (1900), 33, 1967.[1]
 - Context: Establishes that strong acid conditions favor the 3-bromo (meta) isomer over the 4-bromo isomer.[1]
 - URL:[1]
- Methoxylation Methodology (Ullmann/SNAr)
 - Title: **3-Methoxy-2,6-dimethylaniline** Synthesis & Properties.

- Source: BenchChem.[1]
- Context: Describes the displacement of halides (Fluoro/Bromo) using Sodium Methoxide in polar solvents.
- URL:[1]
- General Xylidine Synthesis & Handling
 - Title: Process for the preparation of 2,6-xylidine.[1][3][5][9]
 - Source: US Patent 4609760A.[1]
 - Context: Background on the industrial handling and reactivity of 2,6-dimethylaniline precursors.
 - URL:[1]

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Sources

- [1. prepchem.com](http://prepchem.com) [prepchem.com]
- [2. 3-Methoxy-2,6-dimethylaniline](http://myskinrecipes.com) [myskinrecipes.com]
- [3. Chemical oxidation of 2,6-dimethylaniline in the fenton process](https://pubmed.ncbi.nlm.nih.gov) - PubMed [pubmed.ncbi.nlm.nih.gov]
- [4. dl.ndl.go.jp](http://dl.ndl.go.jp) [dl.ndl.go.jp]
- [5. US4609760A - Process for the preparation of 2,6-xylidine](https://patents.google.com) - Google Patents [patents.google.com]
- [6. 2,6-DIMETHYLANILINE HYDROCHLORIDE synthesis](http://chemicalbook.com) - chemicalbook [chemicalbook.com]
- [7. people.chem.umass.edu](http://people.chem.umass.edu) [people.chem.umass.edu]

- 8. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
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